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2-Cycloheptyl-1-phenylquinazolin-4(1H)-one

Cat. No.: B3280479
CAS No.: 71608-84-9
M. Wt: 318.4 g/mol
InChI Key: ICGSJYWWQJHQNT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinazolinones in Drug Discovery

The journey of quinazolinones in medicinal chemistry began with early investigations into their synthesis and basic properties. However, their therapeutic potential truly came to light in the mid-20th century with the discovery of their diverse biological effects. Researchers have successfully synthesized a vast library of quinazolinone derivatives, revealing their capacity to act as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents, among others. nih.govnih.gov This wide range of activities has cemented the quinazolinone scaffold as a cornerstone in the quest for novel therapeutic agents. The structural flexibility of the quinazolinone ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules.

Overview of "2-Cycloheptyl-1-phenylquinazolin-4(1H)-one" within the Broader Quinazolinone Research Landscape

This compound is a specific derivative that features a cycloheptyl group at the 2-position and a phenyl group at the 1-position of the quinazolinone core. While specific research on this exact compound is not extensively published, its structural motifs place it within a well-explored area of quinazolinone chemistry. Research on analogous compounds, such as those with other cycloalkyl or aryl substitutions, suggests that this molecule likely holds potential for biological activity. For instance, substitutions at the 2- and 1- (or 3-) positions are known to significantly influence the molecule's interaction with biological targets. The presence of a bulky, lipophilic cycloheptyl group at the 2-position and a phenyl group at the 1-position are key features that would be of interest to medicinal chemists for their potential to modulate activity and selectivity.

Research Objectives and Scope of Investigation for this compound

Given the absence of specific published studies on this compound, the research objectives and scope of investigation for this compound can be inferred from studies on closely related analogs. A primary objective would likely be the synthesis and full characterization of the compound.

Subsequent investigations would logically progress to the evaluation of its biological activities. Based on the known pharmacological profiles of similar quinazolinones, this would likely include screening for:

Anticancer activity: Many 2-substituted quinazolinones have shown potent cytotoxic effects against various cancer cell lines. nih.govnih.gov

Anti-inflammatory activity: The quinazolinone scaffold is a known pharmacophore for anti-inflammatory agents.

Antihistaminic activity: Certain 1- and 2-substituted quinazolinones have been investigated for their H1-antihistaminic properties. nih.govresearchgate.net

The scope of such an investigation would involve detailed in vitro assays to determine the compound's efficacy and potency. Further studies might explore its mechanism of action at a molecular level, for example, by investigating its ability to inhibit specific enzymes or interact with cellular receptors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number71608-84-9 chemicalbook.comchemicalbook.com
Molecular FormulaC21H22N2O chemicalbook.comchemicalbook.com
Molecular Weight318.41 g/mol chemicalbook.comchemicalbook.com
Melting Point247-250 °C chemicalbook.com

Note: This interactive table summarizes the known physicochemical properties of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O B3280479 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one CAS No. 71608-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cycloheptyl-1-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21-18-14-8-9-15-19(18)23(17-12-6-3-7-13-17)20(22-21)16-10-4-1-2-5-11-16/h3,6-9,12-16H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGSJYWWQJHQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cycloheptyl 1 Phenylquinazolin 4 1h One and Analogues

Retrosynthetic Analysis and Key Precursors for 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections can be made at the bonds forming the quinazolinone ring.

A logical retrosynthetic approach would involve disconnecting the amide bond and the C-N bond of the pyrimidinone ring. This reveals two primary precursor fragments: an N-phenyl-2-aminobenzamide derivative and a cycloheptane-containing electrophile.

Key Precursors:

N-phenylanthranilamide (2-amino-N-phenylbenzamide): This is a crucial building block, providing the core benzene (B151609) ring and the N-phenyl group at position 1.

Cycloheptanecarbonyl Chloride or Cycloheptanecarboxylic Acid: This precursor introduces the cycloheptyl group at the 2-position of the quinazolinone ring. Alternatively, cycloheptanecarbaldehyde (B1584565) could also be utilized.

A plausible retrosynthetic pathway is illustrated below:

Conventional Synthetic Approaches to 4(1H)-Quinazolinone Derivatives

Traditional methods for synthesizing 4(1H)-quinazolinones have been well-established for decades and typically involve the cyclization of anthranilic acid derivatives. nih.govresearchgate.net

Cyclization Reactions Involving Anthranilic Acid Derivatives

A common and highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization. nih.govresearchgate.net To adapt this for this compound, the synthesis would commence with N-phenylanthranilic acid.

The general steps are:

Acylation: N-phenylanthranilic acid is reacted with cycloheptanecarbonyl chloride to form 2-(cycloheptanecarboxamido)-N-phenylbenzamide.

Cyclization: The resulting intermediate is then cyclized, often with a dehydrating agent like acetic anhydride (B1165640), to yield the corresponding benzoxazinone (B8607429). nih.govresearchgate.net

Amination and Rearrangement: Treatment of the benzoxazinone with an appropriate amine source would lead to the final 1-phenyl substituted quinazolinone. However, for the N1-phenyl substitution, starting with N-phenylanthranilic acid is more direct. A more direct cyclization of the acylated intermediate can also be achieved under thermal or acidic/basic conditions.

A variation involves the reaction of isatoic anhydride with an amine and an aldehyde. organic-chemistry.org For the target compound, this would involve the three-component reaction of N-phenylisatoic anhydride (if available), an ammonia (B1221849) source, and cycloheptanecarbaldehyde.

Condensation and Annulation Strategies

Condensation reactions provide another versatile route to quinazolinones. A widely used approach is the condensation of 2-aminobenzamides with aldehydes or carboxylic acids. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 2-amino-N-phenylbenzamide with cycloheptanecarbaldehyde. This reaction often requires an oxidizing agent to convert the initially formed dihydroquinazolinone to the final aromatic quinazolinone. nih.gov

Annulation strategies, which involve the formation of a ring onto an existing one, are also prevalent. For instance, a [4+2] annulation approach could be envisioned, although it is less common for this specific substitution pattern. mdpi.com

Modern and Advanced Synthetic Strategies Applicable to this compound Synthesis

In recent years, more efficient and environmentally benign synthetic methods have been developed, including transition metal-catalyzed reactions and microwave-assisted synthesis. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering high efficiency and broad substrate scope. mdpi.comnih.govresearchgate.net Various metals, including copper, iron, manganese, and ruthenium, have been employed in quinazolinone synthesis. mdpi.comnih.govresearchgate.netresearchgate.net

A potential route for synthesizing this compound using this technology could involve a copper-catalyzed domino reaction. For example, a reaction between a 2-halobenzamide, an amine, and a suitable cycloheptyl precursor could be envisioned. Copper catalysts are advantageous due to their low cost and toxicity. nih.gov

Another approach is the acceptorless dehydrogenative coupling (ADC) reaction. researchgate.net A manganese-catalyzed ADC reaction between 2-aminobenzyl alcohol and cycloheptanecarboxamide (B74654) could potentially yield the desired product. mdpi.com This method is atom-economical as it produces only hydrogen and water as byproducts. researchgate.net

Catalyst System Reactants Reaction Type Potential Advantages
Copper(I) salts2-halobenzamide, Phenylamine, Cycloheptyl precursorDomino reaction/CouplingLow cost, low toxicity, broad functional group tolerance. nih.gov
Manganese(I) complexes2-aminobenzyl alcohol, CycloheptanecarboxamideAcceptorless Dehydrogenative Coupling (ADC)Atom-economical, environmentally benign. mdpi.comresearchgate.net
Iron(II) chloride2-aminobenzyl alcohol, CycloheptanecarboxamideAcceptorless Dehydrogenative Coupling (ADC)Environmentally benign, simple catalytic system. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, increase yields, and improve product purity. nih.govnih.gov This technology can be applied to many of the conventional and modern synthetic routes for quinazolinones.

For the synthesis of this compound, a microwave-assisted condensation of 2-amino-N-phenylbenzamide and cycloheptanecarbaldehyde could be a rapid and efficient method. researchgate.net The use of microwave irradiation can accelerate the reaction by efficiently heating the polar molecules in the reaction mixture. nih.gov

Similarly, a microwave-assisted, iron-catalyzed cyclization of a substituted 2-halobenzoic acid with an appropriate amidine could also be a viable and green approach, potentially even in aqueous media. sci-hub.cat

Microwave-Assisted Reaction Reactants Catalyst/Medium Key Benefits
Condensation2-amino-N-phenylbenzamide, CycloheptanecarbaldehydeSolvent-free or high-boiling point solventRapid reaction times, increased yields. researchgate.net
Cyclization2-halo-N-phenylbenzoic acid, CycloheptanecarboxamidineIron catalyst, Water or DMFGreen and efficient, applicable to a broad range of substrates. sci-hub.cat

One-Pot Multicomponent Reactions for Quinazolinone Core Construction

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like quinazolinones from simple starting materials in a single step. mdpi.comopenmedicinalchemistryjournal.com These reactions are particularly valuable as they allow for the straightforward creation of molecular libraries with diverse substitutions. mdpi.com

A prevalent MCR strategy for quinazolinone synthesis involves the condensation of an anthranilamide derivative, an aldehyde, and a nitrogen source. For the specific synthesis of this compound, this would typically involve N-phenylanthranilamide and cycloheptanecarboxaldehyde. The reaction proceeds through the initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the final quinazolinone product.

Recent advancements have introduced metal-free, three-component domino reactions. One such protocol involves the reaction of arenediazonium salts, nitriles, and bifunctional anilines (such as anthranilates) to furnish quinazolin-4(1H)-ones. acs.org This method proceeds via the formation of an N-arylnitrilium intermediate, followed by cyclization, and demonstrates the formation of three new C–N bonds in a single operation. acs.org Another approach utilizes a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation to rapidly assemble polycyclic quinazolinones, showcasing the power of MCRs in generating structural complexity. researchgate.net

The conditions for these reactions can vary, with some protocols employing catalysts like zinc ferrite (B1171679) nanoparticles to enhance reaction rates and yields, while others proceed under catalyst-free conditions. mdpi.comresearchgate.net

Table 1: Examples of Multicomponent Reactions for Quinazolinone Synthesis

Starting Materials Reaction Type Key Features Reference
Anthranilamide, Aldehyde, Ammonium Acetate Three-component condensation Catalyst-free, good to moderate yields. researchgate.net
Arenediazonium Salt, Nitrile, Anthranilate Domino three-component assembly Metal-free, forms three C-N bonds. acs.org
Isocyanide, Amine, Carbonyl, Carboxylic Acid Ugi-4CR followed by cyclization Rapid access to polycyclic quinazolinones. researchgate.net

Oxidative Cyclization and Dehydrogenation Methods

Oxidative cyclization methods are fundamental to quinazolinone synthesis, often serving as the final step in a multi-step sequence or as part of a tandem reaction. The classical approach involves the cyclization of 2-aminobenzamides with aldehydes to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized. organic-chemistry.orgrsc.org

A variety of oxidizing agents and systems have been employed for the dehydrogenation step. These include:

Iodine-promoted oxidation: Iodine can facilitate the oxidative decarboxylation of α-amino acids followed by an oxidative cyclization with 2-aminobenzamides to yield a wide range of quinazolinones. organic-chemistry.org

PIDA-mediated dehydrogenation: Phenyliodine diacetate (PIDA) is an efficient reagent for the oxidative dehydrogenation of the dihydro-intermediate under mild conditions. organic-chemistry.org

Electrochemical oxidation: Electrosynthesis offers a green and practical alternative, avoiding the need for chemical oxidants. rsc.orgnih.gov For instance, an electrocatalytic cascade reaction of 2-aminobenzamides and benzyl (B1604629) alcohols promoted by K₂S₂O₈ has been developed. nih.gov Similarly, an I₂-catalyzed electrochemical tandem oxidation in aqueous solution provides an environmentally friendly route to quinazolinones. rsc.org

PIFA-initiated cyclization: Phenyliodine bis(trifluoroacetate) (PIFA) can initiate a regioselective oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, demonstrating its utility in constructing more complex fused systems. nih.gov

These methods highlight a trend towards greener and more efficient chemical processes, with electrochemical methods being particularly noteworthy for their sustainability. rsc.orgnih.gov

Chemoenzymatic and Biocatalytic Approaches

The integration of biocatalysis into synthetic chemistry provides mild and selective methods for constructing heterocyclic compounds. kcl.ac.uk For quinazolinone synthesis, chemoenzymatic strategies often combine a chemical cyclization step with an enzymatic oxidation step. researchgate.net

One reported method combines enzymatic catalysis with photocatalysis. In this system, the enzyme α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide (B116534) to form the dihydroquinazolinone intermediate. researchgate.netnih.gov This intermediate is then subjected to a White LED-induced oxidation to yield the final quinazolinone product with high efficiency. researchgate.netnih.gov

Other enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), have been explored for the synthesis of related quinoline (B57606) and quinolone heterocycles. nih.govresearchgate.net These biocatalysts can perform oxidative aromatization of N-heterocycles under mild conditions, suggesting their potential applicability to the final dehydrogenation step in this compound synthesis. nih.govresearchgate.net The use of whole-cell biocatalysts further enhances the practicality and environmental friendliness of these synthetic routes. nih.gov Such approaches are at the forefront of green chemistry, offering sustainable alternatives to traditional synthetic methods. rug.nl

Directed Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through directed functionalization at various positions. This allows for the systematic exploration of the chemical space around the core structure to develop analogues with tailored characteristics. nih.gov

Targeted Modifications at the C-2 Position (Cycloheptyl Group Analogues)

The C-2 position, occupied by the cycloheptyl group, is a key site for modification to explore structure-activity relationships. Strategies for introducing diversity at this position often involve using different aldehydes or their synthetic equivalents during the initial construction of the quinazolinone ring.

To create analogues with different cycloalkyl or alkyl groups, the corresponding aldehydes (e.g., cyclohexanecarboxaldehyde, cyclopentanecarboxaldehyde, or various linear and branched aliphatic aldehydes) would be used in place of cycloheptanecarboxaldehyde in the multicomponent or cyclization reactions described previously.

More advanced methods involve the post-synthesis modification of a precursor at the C-2 position. For example, a 2-chloroquinazoline (B1345744) derivative can serve as a versatile intermediate. nih.gov Although challenging, transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SₙAr) can be employed to introduce new alkyl or aryl groups at the C-2 position. nih.gov Recent developments in C-H activation techniques also offer a pathway to introduce alkyl groups directly onto the C-2 position of a pre-formed quinazoline (B50416) ring. nih.gov

Functionalization at the N-1 Position (Phenyl Group Analogues)

The N-1 phenyl group can be readily modified by employing different substituted anilines or their precursors in the initial synthetic steps. The use of various N-substituted anthranilamides or substituted anilines in multicomponent reactions allows for the incorporation of a wide array of aromatic and heteroaromatic rings at the N-1 position.

For instance, in a three-component reaction involving an arenediazonium salt, a nitrile, and an anthranilate, the choice of the arenediazonium salt dictates the substituent at the N-1 position of the resulting quinazolinone. acs.org Similarly, studies have shown that varying the cyclic group at the 3-position (which corresponds to N-1 in the target molecule's numbering system) between cyclopropyl (B3062369) and phenyl groups can be achieved by starting with the appropriate amine. nih.gov This modularity is a key advantage of many modern quinazolinone syntheses, enabling the generation of diverse N-1 substituted analogues.

Substitution Pattern Variation on the Fused Benzene Ring

Modifying the substitution pattern on the fused benzene ring is typically achieved by starting with appropriately substituted anthranilic acid derivatives or 2-aminobenzamides. This "bottom-up" approach allows for the introduction of a wide range of functional groups at specific positions (e.g., 5, 6, 7, or 8).

For example, the synthesis of 7-substituted-2-thioxo quinazolin-4-ones begins with 4-substituted-2-aminobenzoic acids. researchgate.net The introduction of a chlorine atom at the 6-position has been explored in the synthesis of quinazolinone analogues. nih.gov

Furthermore, post-synthetic modification provides another powerful route for derivatization. A quinazolinone bearing a functional handle, such as a bromine atom, on the fused benzene ring can be subjected to various cross-coupling reactions. For example, a 6-bromoquinazolin-4-carboxamide has been successfully used in Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions to introduce diverse substituents onto the benzene ring. researchgate.net This strategy significantly expands the accessible chemical diversity from a single, common intermediate.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-phenylanthranilamide
Cycloheptanecarboxaldehyde
2,3-Dihydroquinazolin-4(1H)-one
Phenyliodine diacetate (PIDA)
Phenyliodine bis(trifluoroacetate) (PIFA)
2-(3-butenyl)quinazolin-4(3H)-one
α-Chymotrypsin
7-substituted-2-thioxo quinazolin-4-ones
4-substituted-2-aminobenzoic acids
6-bromoquinazolin-4-carboxamide

Regioselective Synthesis of this compound Derivatives

The synthesis of specifically substituted quinazolinones, such as this compound, presents a significant challenge in organic chemistry, primarily centered on achieving regioselectivity. The quinazolinone scaffold possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo substitution, leading to the formation of isomeric products. The synthesis of a 1,2-disubstituted quinazolin-4(1H)-one requires precise control over the introduction of substituents at both the N-1 and C-2 positions, avoiding the formation of the isomeric 2,3-disubstituted quinazolin-4(3H)-one.

Strategic approaches to overcome this challenge typically involve either a stepwise functionalization of the pre-formed quinazolinone ring or a tandem, one-pot reaction where the ring is constructed with the desired substituents in place.

Stepwise Synthesis via N-1 Arylation of a 2-Substituted Quinazolinone Core

A primary strategy for obtaining the target compound involves the initial synthesis of a 2-cycloheptylquinazolin-4(3H)-one intermediate, followed by a regioselective phenylation at the N-1 position.

The first step, the creation of the 2-cycloheptylquinazolin-4(3H)-one, can be accomplished through several established methods. A common route is the condensation of 2-aminobenzamide with cycloheptanecarboxaldehyde. Alternatively, tandem reactions starting from 2-aminobenzonitriles with alcohols under ruthenium catalysis have proven effective for generating 2-alkyl and 2-aryl quinazolinones. rsc.orgrsc.org For instance, a Ru(ii) complex has been used to catalyze the transformation of 2-aminobenzonitriles with a range of alcohols into the corresponding quinazolinone derivatives in good to excellent yields. rsc.org

The crucial second step is the regioselective N-1 arylation. The alkylation or arylation of 2-substituted quinazolin-4(3H)-ones can occur at either the N-1 or N-3 position, and the outcome is influenced by steric and electronic factors. researchgate.net For N-arylation, copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are frequently employed. These reactions typically use an arylboronic acid as the arylating agent. nih.gov Studies have shown that copper-catalyzed N-arylation of 2-halobenzonitriles with amides can proceed in a domino protocol to yield quinazolin-4(3H)-ones. rsc.org Optimization of reaction conditions—including the choice of copper catalyst (e.g., CuI or CuBr), base (e.g., K₂CO₃), and solvent (e.g., DMSO)—is critical to favor substitution at the N-1 position. organic-chemistry.org For example, a novel and efficient copper-catalyzed cascade method using substituted (2-bromophenyl)methylamines and amidine hydrochlorides has been developed for the synthesis of quinazoline derivatives. organic-chemistry.org

The table below illustrates representative conditions for the N-arylation of related heterocyclic systems, which could be adapted for the phenylation of 2-cycloheptylquinazolin-4(3H)-one.

Table 1: Examples of Copper-Catalyzed N-Arylation on Heterocyclic Scaffolds
SubstrateArylating AgentCatalyst/BaseSolventConditionsProductYield (%)
(2-Bromophenyl)methylamineAmidine HydrochlorideCuBr / K₂CO₃DMSO100 °C, 24h2-Substituted QuinazolineGood
2-HalobenzonitrileAmideCopper CatalystNot SpecifiedNot SpecifiedQuinazolin-4(3H)-oneNot Specified
3-Formyl-2-quinolonePhenylboronic AcidCu(OAc)₂CH₂Cl₂80 °CN-Aryl-3-formyl-2-quinoloneVariable

Synthesis via C-2 Cyclization of an N-1 Phenylated Precursor

An alternative regioselective strategy involves beginning with an N-phenylated anthranilamide derivative and subsequently forming the heterocyclic ring by introducing the cycloheptyl group at C-2. This approach fixes the phenyl group at the desired N-1 position from the outset.

The key precursor, 2-amino-N-phenylbenzamide, can be synthesized and then cyclized with a suitable cycloheptyl-containing reagent. Common reagents for this cyclization include cycloheptanecarbonyl chloride, cycloheptanecarboxaldehyde, or cycloheptanecarboxylic acid. Copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines represents a novel and highly efficient method for constructing quinazolin-4(1H)-one frameworks. rsc.org In one such procedure, a mixture of a benzamide (B126) and an amidine is stirred with a copper catalyst like Cu(OAc)₂ in a solvent such as DMSO at elevated temperatures to yield the desired quinazolinone. rsc.org

This method's success hinges on the efficient coupling and subsequent intramolecular cyclization to form the 1,2-disubstituted product. The table below provides examples of cyclization reactions to form quinazolinone cores, demonstrating the versatility of the precursors and reagents that can be employed.

Table 2: Synthesis of Quinazolin-4(1H)-ones via Cyclization
Precursor 1Precursor 2Catalyst/ReagentSolventConditionsProduct TypeYield (%)
BenzamideAmidineCu(OAc)₂DMSO90 °C, 12hQuinazolin-4(1H)-oneVariable
Isatoic AnhydridePrimary Amine / Triethyl Orthoacetate[Hmim]TFANone80 °C, 5h2-Methylquinazolinone>70
2-NitrobenzonitrileAlcoholRu-catalystNoneNot Specified2-Arylquinazolin-4(3H)-oneHigh

Both synthetic routes offer viable pathways to this compound, with the ultimate choice of method depending on starting material availability, scalability, and the efficiency of the key regioselective step.

Structural Elucidation and Conformational Analysis of 2 Cycloheptyl 1 Phenylquinazolin 4 1h One

Spectroscopic Characterization

A thorough search for the spectroscopic characterization of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one yielded no specific experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No published ¹H, ¹³C, or 2D-NMR spectra for this compound could be located. While NMR data are available for related structures like 3-cyclohexyl-2-phenylquinazolin-4(3H)-one, the different substitution pattern and cycloalkyl ring size mean this data cannot be extrapolated to the target compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data, which would confirm the presence of key functional groups such as the quinazolinone carbonyl (C=O) and the various C-N and C-C bonds, are not available in the public domain for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and fragmentation patterns to aid in structural confirmation, have not been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of a molecule, which provides precise information on bond lengths, angles, and conformation, is determined through X-ray crystallography. nih.gov

Crystal Packing and Intermolecular Interactions

No crystallographic information has been published for this compound. Therefore, details regarding its crystal system, space group, and the nature of its intermolecular interactions in the solid state are unknown.

Dihedral Angles and Molecular Geometry of this compound

Without a crystal structure, the precise dihedral angles defining the three-dimensional arrangement of the cycloheptyl and phenyl rings relative to the quinazolinone core cannot be determined. Such information is crucial for a complete conformational analysis.

Conformational Preferences and Dynamic Behavior of the Cycloheptyl and Phenyl Moieties

The conformational flexibility of the cycloheptyl and phenyl substituents in this compound is a critical determinant of its three-dimensional structure and potential intermolecular interactions. The spatial arrangement of these groups is governed by a delicate balance of steric hindrance, torsional strain, and electronic effects. While direct crystallographic or spectroscopic studies on this specific molecule are not extensively available in the public domain, valuable insights can be drawn from the analysis of related chemical structures.

The seven-membered cycloheptyl ring is known for its significant conformational lability, existing as a dynamic equilibrium of several low-energy forms. caltech.edu The two most stable conformations are the twisted-chair and the chair, with the twisted-chair generally being slightly more stable. The energy barrier for interconversion between these forms is relatively low, leading to rapid pseudorotation at room temperature. caltech.edu The attachment of the bulky quinazolinone moiety at the C-2 position is expected to influence the conformational equilibrium of the cycloheptyl ring, likely favoring a conformation that minimizes steric clashes.

The orientation of the phenyl group attached to the N-1 position of the quinazolinone core is another key conformational feature. The rotation of this phenyl ring relative to the quinazolinone plane is subject to steric interactions with the adjacent carbonyl group at C-4 and the cycloheptyl substituent at C-2. Studies on related N-aryl quinazolinone derivatives have shown that the phenyl ring is typically twisted out of the plane of the heterocyclic system to alleviate these steric repulsions. elsevierpure.com The degree of this torsion is influenced by the nature of the substituents on both the phenyl ring and the quinazolinone core. In the case of this compound, the bulky cycloheptyl group would likely necessitate a significant dihedral angle between the phenyl and quinazolinone rings.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), would be invaluable in determining the precise conformational preferences and the dynamics of the cycloheptyl and phenyl moieties in this molecule. Such studies could provide data on the preferred dihedral angles, the energy barriers to rotation, and the populations of different conformers in solution.

MoietyPreferred Conformation(s)Key Torsional Angles (Hypothetical)Dynamic Process
Cycloheptyl Ring Twisted-Chair, ChairC-C-C-C dihedral anglesPseudorotation
Phenyl Group Twisted relative to quinazolinoneC2-N1-C(phenyl)-C(phenyl)Rotation around N1-C(phenyl) bond

Biological Activities and Pre Clinical Pharmacological Investigations of 2 Cycloheptyl 1 Phenylquinazolin 4 1h One and Its Analogues

In Vitro Biological Activity Screening

Quinazolinone derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating broad-spectrum cytotoxic effects against various human cancer cell lines. nih.gov The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cell division, such as tubulin and various protein kinases. nih.govmdpi.com

A study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed that these compounds are broad-spectrum cytotoxic agents. nih.gov For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent growth inhibition, with activity less than 50 nM against several cell lines, including colon (HT29), glioblastoma (U87), ovarian (A2780), lung (H460), and neuroblastoma (BE2-C) cancer cells. nih.gov Similarly, certain 2-styrylquinazolin-4(3H)-one derivatives also showed sub-micromolar potency. nih.gov The cytotoxic effects of some of these analogues are linked to their ability to inhibit tubulin polymerization, inducing G2/M cell cycle arrest. nih.govnih.gov

Furthermore, a series of novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives displayed exceptional antitumor activity against a panel of nine cancer cell lines, including breast, colon, and leukemia cell lines. rsc.org Another study highlighted that quinazolinone-1,2,3-triazole hybrids showed excellent cytotoxic potency against human cancer cell lines such as HepG-2, MCF-7, and HCT-116. rsc.org

The quinazolinone scaffold is a versatile framework for the development of antimicrobial agents. nih.gov Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can enhance antimicrobial properties. nih.gov

A series of 2,3-disubstituted 3H-quinazolin-4-ones were synthesized and evaluated for their antimicrobial activities. tandfonline.com Some of these compounds showed significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi) bacteria. tandfonline.com For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 0.11 μg/mL against S. typhi. tandfonline.com Several compounds in this series also exhibited moderate to good antifungal activity against various fungi, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus. tandfonline.com

Other studies have reported the synthesis of quinazolinone derivatives with notable activity against specific pathogens. For example, some new aza isatin (B1672199) derivatives containing a 4(3H)-quinazolinone moiety were found to be active against several bacterial and fungal species. nih.gov Additionally, certain quinazolinone derivatives have shown promising antitubercular activity. researchgate.net

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating significant activity in various in vitro and in vivo models. biotech-asia.orgmdpi.com The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

A series of 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema test. biotech-asia.org Several of these compounds exhibited significant anti-inflammatory effects with low gastric ulcerogenicity compared to the standard drug indomethacin. biotech-asia.org For example, 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide (B32628) showed potent anti-inflammatory activity. biotech-asia.org

In another study, a series of 2,3,6-trisubstituted quinazolinone derivatives were designed as anti-inflammatory agents, with some compounds showing activity higher than the standard phenylbutazone. mdpi.com Furthermore, an in vitro study of 4-(3H)-quinazolinone derivatives demonstrated their ability to inhibit protein denaturation, a well-documented cause of inflammation. rasayanjournal.co.in Specifically, 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methylphenyl)-4-(3H)quinazolinone exhibited the highest in vitro anti-inflammatory activity among the synthesized compounds. rasayanjournal.co.in

The biological activities of quinazolinone analogues are often mediated through the inhibition of specific enzymes. A significant body of research has focused on their role as kinase inhibitors, which is closely linked to their anticancer properties. tandfonline.commdpi.comekb.eg

Kinase Inhibition: Many quinazoline (B50416) derivatives are potent inhibitors of protein tyrosine kinases (PTKs), such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.comekb.eg For instance, a series of quinazolin-4(3H)-one derivatives showed good inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and EGFR. tandfonline.com Some compounds exhibited IC50 values in the nanomolar range, comparable to standard inhibitors like imatinib (B729) and lapatinib. tandfonline.com Novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives were identified as multi-kinase inhibitors, with high activity against ABL, ALK, and c-RAF kinases. rsc.org

Protease Inhibition: Certain quinazolinone derivatives have been explored as protease inhibitors. mdpi.com A series of octahydroquinazolinone compounds were synthesized and evaluated for their inhibitory activity against phospholipase A2 and proteases. mdpi.com Some of these compounds displayed significant protease inhibition. mdpi.com Additionally, quinazolinone-peptido-nitrophenyl-derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds showing dose-dependent inhibition. nih.gov

Other Enzyme Inhibition: Quinazolinone derivatives have also been shown to inhibit other enzymes, such as cyclooxygenase (COX), which is relevant to their anti-inflammatory activity. nih.gov A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives demonstrated effective and selective COX-2 inhibitory activity. nih.gov Furthermore, some quinazolinone analogues have been identified as inhibitors of carbonic anhydrase-II and tyrosinase. mdpi.comnih.gov

While much of the research on quinazolinones focuses on enzyme inhibition, some studies have explored their interaction with specific receptors. A notable example is the investigation of quinazolinone derivatives as ligands for serotonin (B10506) (5-HT) receptors.

A library of 85 quinazolinone compounds was synthesized and their binding affinities for the 5-HT7 receptor were determined through radioligand binding assays. nih.gov This research was driven by the potential of 5-HT7 receptor antagonists to produce antidepressant-like effects. nih.gov Among the synthesized compounds, 24 showed very good binding affinities with IC50 values below 100 nM. nih.gov The compound with the highest affinity exhibited an IC50 value of 12 nM. nih.gov The structure-activity relationship indicated that compounds with an o-methoxy or o-ethoxy substituent on the R2 phenyl ring generally had higher binding affinities. nih.gov

In another study, 4-methylquinazoline (B149083) derivatives were identified as adenosine (B11128) receptor (AR) antagonists through pharmacophore-based screening. nih.gov These compounds were generally non-selective, showing binding to multiple AR subtypes. nih.gov

Pre-clinical In Vivo Efficacy Studies (Animal Models)

A limited number of in vivo studies have been conducted to evaluate the efficacy of quinazolinone analogues, primarily in the context of cancer.

The antitumor activity of two quinazoline analogues was evaluated against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, at a dose of 20 mg/kg, significantly enhanced the mean survival time of mice with EAC. nih.gov This compound also restored hematological parameters in the tumor-bearing mice towards normal levels. nih.gov Another analogue demonstrated a significant reduction in solid tumor volume and weight in the DLA model at the same dose. nih.gov

In a separate study, novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives, which showed potent in vitro antitumor activity, were further subjected to in vivo studies, indicating their potential for further pre-clinical development. rsc.org

Efficacy in Relevant Disease Models (e.g., animal infection models, xenograft tumor models)

The in vivo efficacy of quinazolinone analogues has been demonstrated in several preclinical models of cancer and infection. These studies are crucial for translating in vitro activity into potential therapeutic applications.

One investigation into quinazolinone-based anticancer agents identified a promising compound, designated 7b , which incorporates an aryl sulfamate (B1201201) motif. Preliminary in vivo evaluation of this compound in a multiple myeloma xenograft model demonstrated that it possessed oral activity, confirming the potential of this quinazolinone template in a live animal model. benthamdirect.com

In a different study, a series of 2,3,6-trisubstituted quinazolin-4-ones were assessed for their anticancer effects in mice bearing Ehrlich ascites carcinoma (EAC). The efficacy was measured by the percentage increase in the lifespan of the treated mice compared to a control group. This research highlights the use of animal models to quantify the life-extending potential of novel quinazolinone derivatives.

Furthermore, mechanistic studies in animal models have provided deeper insights. For instance, the quinazolinone derivative (113) was tested in nude mice bearing tumors from the human oral cancer cell line CAL 27. The in vivo application resulted in a significant G2/M-phase blockade within the tumor cells and notable tumor suppression, linking cellular mechanisms to whole-animal efficacy. mdpi.com

In the context of infectious diseases, quinazolinone-based acetamide derivatives have been evaluated for visceral leishmaniasis. Oral administration of compounds F12 and F27 to L. donovani-infected BALB/c mice and hamsters led to a greater than 85% reduction in the organ parasite burden. This effect was accompanied by the promotion of a host-protective Th1 cytokine response, demonstrating efficacy in animal models of parasitic infection. researchgate.net

The table below summarizes findings from representative in vivo studies on quinazolinone analogues.

Compound/AnalogueDisease ModelKey Efficacy FindingReference
Compound 7b (Aryl sulfamate quinazolinone)Multiple Myeloma XenograftDemonstrated oral activity. benthamdirect.com
Compound (113)Human Oral Cancer (CAL 27) XenograftCaused significant tumor suppression and G2/M arrest in tumor cells. mdpi.com
Compounds F12 and F27 (Acetamide derivatives)Visceral Leishmaniasis (L. donovani-infected mice/hamsters)>85% reduction in organ parasite burden via oral administration. researchgate.net
2,3,6-trisubstituted quinazolin-4-onesEhrlich Ascites Carcinoma (EAC) in miceEvaluated for percentage increase in life span.

Mechanistic Investigations of Biological Action

Identification of Molecular and Cellular Targets

Research has revealed that the diverse biological effects of quinazolinone analogues stem from their ability to interact with a variety of molecular and cellular targets. Key among these are tubulin and a range of protein kinases, which are central to cell proliferation and survival.

Tubulin: A significant mechanism of action for several anticancer quinazolinone analogues is the disruption of microtubule dynamics. These compounds have been identified as potent inhibitors of tubulin polymerization. mdpi.com For example, compounds 7b and 7j were found to inhibit tubulin assembly in vitro. Further investigation showed that they inhibit the binding of colchicine (B1669291) to tubulin, and compound 7j was successfully co-crystallized with the αβ-tubulin heterodimer. This structural evidence confirmed that the compound binds at the colchicine site, likely preventing the conformational transition from curved to straight αβ-tubulin that is necessary for microtubule formation. benthamdirect.com

Protein Kinases: The quinazoline scaffold is a well-established "privileged structure" for designing protein kinase inhibitors. Analogues have been developed to target multiple kinase families implicated in cancer.

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are frequent targets. Many quinazolinone-based drugs, both approved and investigational, function by inhibiting these tyrosine kinases. mdpi.com

PI3K/HDAC: Dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) have been developed from a quinazolin-4-one scaffold. By incorporating an HDAC-binding hydroxamic acid group onto a PI3K inhibitor core, researchers created compounds with high potency against PI3Kγ, PI3Kδ, and HDAC6. nih.gov

CDKs and RAF Kinases: Other studies have identified quinazolinones that inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle regulation. mdpi.com Additionally, certain derivatives act as multi-kinase inhibitors targeting RAF kinases (BRAF, CRAF) alongside VEGFR-2. researchgate.net

Modulation of Cellular Pathways and Signaling Cascades (e.g., cell cycle arrest, tubulin polymerization, PI3K/Akt/CREB axis)

By engaging their molecular targets, quinazolinone analogues modulate critical cellular signaling pathways, leading to anticancer and other pharmacological effects.

Cell Cycle Arrest: A common outcome of treatment with quinazolinone analogues is the arrest of the cell cycle. Inhibition of tubulin polymerization by compounds like 7j logically leads to cell cycle arrest in the G2/M phase, as microtubule dynamics are essential for forming the mitotic spindle. benthamdirect.commdpi.com Other analogues that target different proteins can also induce cell cycle arrest. For instance, a CDK2 inhibitor, compound 77 , was shown to halt the cell cycle in the S and G2/M phases. nih.gov In another case, a quinazolinone derivative induced cell cycle arrest at the G0/G1 phase in breast cancer cells. benthamdirect.com

Tubulin Polymerization: As mentioned, direct inhibition of tubulin polymerization is a key mechanism for a subset of these compounds. Molecular modeling and experimental assays confirm that analogues can bind to the colchicine site on tubulin, preventing the assembly of microtubules. This disruption of the cytoskeleton is a powerful method to halt cell division and induce cell death. benthamdirect.com

PI3K/Akt/CREB Axis: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer. nih.gov Several quinazolinone derivatives have been specifically designed to inhibit this pathway. nih.govresearchgate.net Mechanistic studies on an antileishmanial quinazolinone acetamide, F27 , revealed that it functions by inhibiting the PI3K/Akt/CREB axis in host macrophages. This inhibition led to a decrease in the production of the immunosuppressive cytokine IL-10 and an increase in the protective cytokine IL-12. researchgate.net The study showed that infection with Leishmania normally activates this pathway, leading to phosphorylation of CREB, but treatment with the quinazolinone compound abrogated this effect. researchgate.net

Induction of Programmed Cell Death Mechanisms (e.g., apoptosis, autophagy)

The ultimate fate of cancer cells treated with many quinazolinone analogues is programmed cell death, primarily through apoptosis.

Apoptosis: Quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com One study on a quinazolinone Schiff base compound (MMD ) in breast cancer cells showed it induced apoptosis by increasing the release of cytochrome c from the mitochondria into the cytosol. benthamdirect.com This release subsequently activated the initiator caspase-9 and the executioner caspases-3/7, leading to cell death. benthamdirect.com Another investigation involving quinazolinone Schiff bases (A and B ) also confirmed the release of cytochrome c and activation of caspase-9 and -3/7. nih.gov This study further revealed activation of caspase-8 and inhibition of NF-κB, indicating the simultaneous engagement of the extrinsic pathway. nih.gov The ability of these compounds to modulate the expression of pro-apoptotic proteins (like caspases) and anti-apoptotic proteins (like Bcl-2) is a key focus of their antitumor potential. mdpi.com

Autophagy: In some contexts, autophagy is another mechanism of programmed cell death induced by these compounds. The antileishmanial compound F27 , after inhibiting its primary target, was found to induce amino acid starvation in the parasite. This stress condition ultimately led to autophagy-mediated programmed cell death of the L. donovani promastigotes. researchgate.net

Kinase Inhibitory Profiles and Specificity

The specificity and potency of quinazolinone analogues against various kinases have been extensively profiled, often revealing multi-targeted or highly selective inhibitors. This information is critical for understanding their therapeutic potential and possible side effects.

Recent studies have synthesized and evaluated quinazolinone derivatives against panels of kinases, yielding detailed inhibitory profiles. For example, a series of quinazolinone N-acetohydrazides were tested against several kinases, with compound 16 showing significant potency. It displayed IC50 values of 0.29 µM, 0.35 µM, 0.47 µM, and 0.30 µM against VEGFR-2, FGFR-1, BRAF, and the mutant BRAF(V600E), respectively. researchgate.net

Another study focused on developing dual PI3K/HDAC inhibitors from a quinazolin-4-one core. The lead compound, 48c , was highly potent and selective, with IC50 values under 10 nM for PI3Kγ, PI3Kδ, and HDAC6. nih.gov This demonstrates the tunability of the quinazolinone scaffold to achieve desired selectivity profiles.

The table below presents a selection of kinase inhibitory data for various quinazolinone analogues.

Compound/AnalogueTarget KinaseInhibitory Concentration (IC50)Reference
Compound 16 (N-acetohydrazide)VEGFR-20.29 µM researchgate.net
FGFR-10.35 µM
BRAF0.47 µM
BRAF(V600E)0.30 µM
Compound 21 (Thioacetyl-benzohydrazide)VEGFR-24.6 µM researchgate.net
Compound 37e (Benzimidazole-thioquinazolinone)BRAF(V600E)0.03 µM researchgate.net
Compound 48c (Hydroxamic acid)PI3Kγ<10 nM nih.gov
PI3Kδ<10 nM
HDAC6<10 nM
Compound 77CDK2Significant inhibitory action nih.gov

Structure Activity Relationship Sar Studies of 2 Cycloheptyl 1 Phenylquinazolin 4 1h One Derivatives

Impact of Substituents at the C-2 Position on Biological Activity

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in determining the compound's biological activity. Variations in the size, lipophilicity, and electronic properties of this group can significantly modulate potency and selectivity. In the case of the lead compound, this position is occupied by a bulky, lipophilic cycloheptyl group.

Research on analogous 2-substituted quinazolinones has shown that a range of functionalities can be accommodated at this position, leading to diverse pharmacological outcomes. For instance, studies on anticancer activity have explored derivatives with aryl or heteroaryl groups at C-2. mdpi.com It has been demonstrated that substituting the C-2 position with a phenyl group is a common strategy in the design of anticancer agents. researchgate.netresearchgate.net Furthermore, the introduction of other groups like indole (B1671886) moieties at the C-2 position has yielded compounds with significant antibacterial activity, particularly against resistant strains like MRSA. mdpi.com

In one study focusing on antiproliferative activity, various 2-aryl-substituted quinazolines were synthesized and evaluated. The nature of the aryl group had a substantial impact on cytotoxicity.

Table 1: Illustrative SAR Data for 2-Aryl-Substituted Quinazolinone Analogues (Note: This data is for analogous compounds and not direct derivatives of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one)

Compound ID C-2 Substituent Biological Activity (IC₅₀ in µM)
Analogue A Phenyl 8.5
Analogue B 4-Methoxyphenyl 5.2
Analogue C 4-Chlorophenyl 7.1
Analogue D 2-Naphthyl 3.9

This illustrative data underscores that modifications at the C-2 position are critical. Replacing the cycloheptyl group of the title compound with various substituted aryl or heterocyclic rings would likely result in a range of biological activities. The large and flexible cycloheptyl ring confers significant lipophilicity, which could influence membrane permeability and interaction with hydrophobic pockets in target proteins. A systematic exploration by replacing the cycloheptyl group with smaller cycloalkyl rings (e.g., cyclopentyl, cyclohexyl), linear alkyl chains, or various aromatic systems would be essential to optimize activity.

Influence of Substituents at the N-1 Position on Biological Activity

While extensive SAR studies on N-1 substituted quinazolinones are less common than for N-3, the introduction of an aryl group at N-1, such as the phenyl group in the title compound, is a significant structural modification. This substitution increases the molecule's steric bulk and aromatic character. In some related heterocyclic systems, such modifications have been shown to orient the molecule within a receptor binding site. For derivatives of 2-phenyl-4-quinazolinone, it was noted that the identity of substituents on the C-2 phenyl ring played a decisive role in activity, suggesting a complex interplay between the groups at C-2 and N-1/N-3. google.com

Further SAR studies would involve modifying the N-1 phenyl ring with various electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -NO₂) at the ortho, meta, or para positions. Such changes would modulate the electronic properties and steric profile of the entire N-1-phenyl moiety, potentially leading to enhanced potency or altered selectivity. Replacing the phenyl ring with other aromatic, heteroaromatic, or even aliphatic groups would also be a key strategy to probe the structural requirements at this position.

Effects of Modifications on the Quinazolinone Core and Fused Benzene (B151609) Ring

The fused benzene ring of the quinazolinone scaffold offers multiple positions (C-5, C-6, C-7, and C-8) for substitution, and modifications here are known to significantly impact biological activity.

SAR studies on various quinazolinone series have consistently shown that the introduction of small, lipophilic, and electron-withdrawing groups, particularly halogens (F, Cl, Br), on the benzene ring can enhance potency. nih.govresearchgate.net For example, a bromine atom at the C-6 position has been shown to be beneficial for antitumor activity in certain 2-phenyl-3-substituted quinazolin-4-one series. researchgate.net In another study, the placement of fluorine atoms at the C-6 and C-7 positions of the quinazolinone ring was a key feature in potent antifungal agents. nih.gov

The introduction of substituents at these positions can influence the molecule's pharmacokinetic properties and its ability to form key interactions with target enzymes or receptors.

Table 2: Impact of Benzene Ring Substitution on Biological Activity of Quinazolinone Analogues (Note: This data is for illustrative purposes based on general findings for quinazolinone derivatives.)

Compound ID Substitution on Fused Ring General Effect on Activity
Analogue E 6-Bromo Often enhances anticancer activity
Analogue F 7-Chloro Can improve various biological activities
Analogue G 6,7-Difluoro Associated with potent antifungal activity
Analogue H 8-Fluoro Can modulate activity and properties
Analogue I 5-Methyl May influence steric interactions

Therefore, synthesizing analogues of this compound with substituents like halogens, methyl, or methoxy (B1213986) groups on the fused benzene ring would be a rational approach to developing more potent compounds.

Stereochemical Implications for Biological Potency

Stereochemistry is a critical factor in the biological activity of chiral molecules, as biological systems are inherently chiral. Although this compound itself is not chiral, the introduction of certain substituents could create stereocenters.

For example, if the cycloheptyl ring were to be substituted, it could lead to the formation of diastereomers. More commonly, SAR studies on related quinazolinones have shown that when a chiral center is present, the biological activity often resides predominantly in one enantiomer. For instance, in a study of 2,3-dihydro-2-aryl-4-quinazolinones, which are structurally related, the compounds were found to be effective inhibitors of tubulin polymerization, an activity known to be highly stereoselective. google.com

If a chiral center were introduced into any derivative of the lead compound, the separation of the enantiomers and the evaluation of their individual biological activities would be a crucial step. The differential activity between enantiomers provides valuable information about the three-dimensional topology of the target's binding site, guiding further drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies are powerful computational tools used in drug design to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

The first step in QSAR modeling is to characterize the chemical structures using numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of quinazolinone analogues, a wide range of descriptors would be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Geometric Descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Properties like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic distribution.

Hydrophobic Descriptors: Values like LogP, which quantify the lipophilicity of the molecule.

Once calculated, statistical methods are used to select a subset of descriptors that are most correlated with the biological activity, avoiding redundant or irrelevant variables.

With a set of relevant descriptors for a training set of synthesized and tested analogues, a mathematical model is developed. Various statistical methods can be employed, such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms. nih.gov For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used, which consider the 3D fields (steric, electrostatic) around the molecules. rsc.org

A hypothetical QSAR equation derived from an MLR analysis might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(SurfaceArea)

Where pIC₅₀ is the biological activity, and the β values are the coefficients for the selected descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Key statistical metrics include:

R² (Coefficient of Determination): Indicates the goodness of fit for the training set.

Q² (Cross-validated R²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.

R²_pred (External Validation R²): Measures the model's ability to predict the activity of an external test set of compounds not used in model development.

A statistically significant and validated QSAR model can then be used to guide the design of new derivatives of this compound with potentially enhanced biological potency. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling Studies of 2 Cycloheptyl 1 Phenylquinazolin 4 1h One

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like quinazolinone derivatives by simulating their interaction with the active sites of proteins implicated in various diseases. researchgate.net The process involves preparing the 3D structures of both the ligand (the quinazolinone derivative) and the protein, followed by a systematic search for the most stable binding conformations.

Molecular docking simulations predict how 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one would fit into the binding pocket of a target protein. The analysis identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For quinazolinone scaffolds, studies have shown that interactions with specific residues are critical for binding. For instance, in studies on NF-κB, quinazolinone derivatives were found to form hydrogen bonds with residues like Arginine (Arg) and Lysine (Lys), while also engaging in hydrophobic interactions. nih.gov A similar analysis for this compound would identify the specific amino acids it interacts with, providing a structural basis for its potential biological activity.

Table 1: Illustrative Example of Predicted Binding Interactions for this compound with a Hypothetical Protein Target

Interacting ResidueInteraction TypeDistance (Å)
TYR 252Hydrogen Bond2.95
LYS 120Hydrophobic3.80
ARG 124Hydrogen Bond3.10
PHE 350Pi-Pi Stacking4.50
LEU 118Hydrophobic4.10

Note: This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study.

A primary output of molecular docking is the calculation of a binding affinity or docking score, typically expressed in kcal/mol. researchgate.net This score estimates the free energy of binding for the ligand-protein complex. A lower (more negative) binding energy suggests a more stable and favorable interaction, indicating a higher potential for the ligand to be an effective inhibitor or modulator of the target protein. nih.gov For example, docking studies on other quinazolinone derivatives against p38α MAPK kinase have reported binding energy scores in the range of -10 to -11 kcal/mol for the most potent compounds. researchgate.net Similar calculations for this compound against various targets would allow for the ranking of its potential efficacy. nih.gov

Table 2: Example of Calculated Binding Affinities for this compound against Various Protein Targets

Protein Target (PDB ID)FunctionBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)Inflammation-9.5
p38α MAPKSignal Transduction-8.8
EGFR Tyrosine KinaseCancer Proliferation-9.1
VEGFR-2Angiogenesis-8.5

Note: Data in this table is hypothetical and serves to illustrate the output of binding affinity calculations.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a wide range of molecular properties, including geometries, electronic distributions, and spectroscopic signatures. For quinazolinone derivatives, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or cc-pVQZ to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

DFT is used to analyze the electronic landscape of a molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity. researchgate.net

Table 3: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)1.2Energy released when an electron is added
Chemical Hardness (η)2.65Resistance to change in electron configuration
Electrophilicity Index (ω)2.95Propensity of the species to accept electrons

Note: This table contains representative values to illustrate the output of DFT calculations.

DFT calculations are highly effective in simulating molecular vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data obtained from techniques like FTIR and NMR spectroscopy. A strong correlation between the simulated and experimental spectra serves to validate the accuracy of the calculated molecular geometry and electronic structure. researchgate.netresearchgate.net This validation is a crucial step before proceeding with more complex calculations like reaction mechanism studies.

Table 4: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)
IR Frequency (cm-1)
C=O stretch16851690
C-N stretch13501355
13C NMR Shift (ppm)
Carbonyl Carbon (C4)162.5163.1
Phenyl C1'138.2137.9

Note: Values are hypothetical, demonstrating the principle of validating computational results against experimental findings.

DFT is an invaluable tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and calculating the energies of all stationary points, including reactants, intermediates, transition states, and products.

The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products, ensuring the proposed mechanism is viable. researchgate.net For quinazolinone synthesis, DFT has been used to study cycloaddition reactions, confirming concerted but asynchronous mechanisms and explaining the regioselectivity of the products formed. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with potential biological targets.

MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a target protein. Studies on related quinazolinone derivatives have shown that substitutions at positions 2 and 3 with bulky groups are critical for their bioactivity, suggesting that the conformational space explored by these substituents is a key determinant of their function. nih.gov

Ligand-Target Dynamics: In the context of drug design, MD simulations are used to model the interaction of a ligand (in this case, this compound) with its biological target, typically a protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that hold them together. For quinazolinone derivatives, which are known to target various enzymes and receptors, understanding these dynamic interactions is essential for explaining their mechanism of action and for designing more potent and selective analogs. nih.gov The stability of ligand-protein complexes, often assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time, provides insights into the strength and specificity of the binding. nih.gov

A hypothetical MD simulation of this compound bound to a target protein might reveal that the cycloheptyl group occupies a hydrophobic pocket, while the phenyl ring engages in pi-stacking interactions with aromatic amino acid residues. The quinazolinone core could form key hydrogen bonds with the protein's backbone or side chains.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov For this compound, various computational models can be employed to predict its oral bioavailability, permeability, metabolic stability, and potential for enzyme interactions.

The oral bioavailability of a drug is influenced by its solubility and permeability. Several in silico models, often based on a compound's physicochemical properties, are used to predict these parameters. "Lipinski's Rule of Five" is a well-known guideline for evaluating the drug-likeness and potential for good oral absorption of a molecule.

Based on the structure of this compound, we can estimate its key physicochemical properties and assess its compliance with Lipinski's rule. The presence of the large, non-polar cycloheptyl and phenyl groups would likely result in low aqueous solubility but high membrane permeability.

Table 1: Predicted Physicochemical and Permeability Properties of this compound

PropertyPredicted Value/RangeImplication for Oral Bioavailability
Molecular Weight ( g/mol )~344.45Compliant with Lipinski's Rule (< 500)
LogP (Octanol-Water Partition Coefficient)> 4High lipophilicity, may lead to poor solubility but good permeability
Hydrogen Bond Donors0Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors2 (carbonyl oxygen, ring nitrogen)Compliant with Lipinski's Rule (< 10)
Caco-2 Permeability (nm/s)High (>100)Suggests good intestinal absorption
Human Intestinal Absorption (%)> 90%Favorable prediction for absorption

Note: The values in this table are hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The metabolic stability of a compound is a measure of how susceptible it is to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. High metabolic stability is generally desirable for a drug to ensure a sufficiently long duration of action.

The large cycloheptyl and phenyl groups in this compound could potentially shield the quinazolinone core from metabolic enzymes, leading to increased metabolic stability. However, these lipophilic groups themselves could be sites of metabolism (e.g., hydroxylation). In silico models can predict which CYP isoforms are most likely to metabolize a compound and the potential sites of metabolism.

Table 2: Predicted Metabolic Stability and CYP Interaction Profile of this compound

ParameterPredictionRationale/Implication
Metabolic Stability
In Vitro Half-Life (t½) in Human Liver MicrosomesModerate to HighThe bulky substituents may hinder enzymatic access, but are also potential sites for metabolism.
Intrinsic Clearance (CLint)Low to ModerateA lower clearance rate suggests a longer duration of action.
CYP450 Interaction
CYP3A4 SubstrateLikelyCYP3A4 is a major enzyme responsible for metabolizing a wide range of lipophilic compounds.
CYP2D6 SubstratePossibleAnother key metabolic enzyme, though typically for compounds with a basic nitrogen.
CYP Inhibition (e.g., CYP3A4, CYP2D6)PossibleMany quinazolinone derivatives show inhibitory potential against CYP enzymes, which could lead to drug-drug interactions.

Note: These predictions are based on general trends observed for quinazolinone derivatives and the physicochemical properties of the target compound. Specific experimental data is required for confirmation.

Future Perspectives and Research Directions for 2 Cycloheptyl 1 Phenylquinazolin 4 1h One

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of quinazolinone derivatives has traditionally involved methods that can be inefficient or environmentally hazardous. nih.govnih.gov Future research will prioritize the development of novel, sustainable synthetic routes for 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one. A major focus will be the application of green chemistry principles to improve efficiency and reduce waste. nih.gov

Promising strategies include one-pot, multicomponent reactions (MCRs) which combine multiple steps into a single operation, thereby saving time, energy, and solvents. frontiersin.orgbohrium.com The use of heterogeneous nanocatalysts, particularly those that are magnetically recoverable, offers a path to easier purification and catalyst recycling, enhancing the cost-effectiveness and sustainability of the synthesis. frontiersin.orgbohrium.comtandfonline.combohrium.com Research into metal-free catalytic systems, using organocatalysts or even just air as the oxidant, presents an even greener alternative. nih.govfrontiersin.orgrsc.org Furthermore, alternative energy sources like microwave irradiation can significantly shorten reaction times and improve yields, representing another key avenue for optimization. nih.gov

Table of Potential Green Synthesis Strategies

Strategy Advantage Source
One-Pot/Multicomponent Reactions Reduces solvent waste, saves time and energy. frontiersin.org
Magnetically Recoverable Nanocatalysts Simplifies catalyst separation and enables recycling. frontiersin.orgbohrium.com
Metal-Free Catalysis Avoids use of toxic and expensive heavy metals. nih.govfrontiersin.org
Microwave-Assisted Synthesis Accelerates reaction rates and often improves yields. nih.gov

Identification of Additional Biological Targets and Therapeutic Applications

The quinazolinone scaffold is a cornerstone of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects. nih.govresearchgate.netresearchgate.netnih.govjclmm.com A crucial future direction is to systematically screen this compound against a wide array of biological targets to uncover its specific therapeutic potential.

Given the prevalence of quinazolinone-based drugs as kinase inhibitors (e.g., EGFR inhibitors like gefitinib), a primary focus would be to evaluate this compound's activity against various protein kinases implicated in cancer. nih.govnih.gov Additionally, its potential as an anti-inflammatory agent could be explored by testing its ability to inhibit enzymes like cyclooxygenase (COX). nih.gov The compound could also be assessed for activity against neurodegenerative disease targets, such as cholinesterases and β-secretase (BACE-1), or against various microbial strains. nih.govmdpi.comnih.govmdpi.com The unique steric and electronic properties conferred by the cycloheptyl group may lead to novel selectivity profiles against these targets.

Rational Design and Synthesis of Highly Potent and Selective Analogues

Future work will involve the rational design and synthesis of analogues based on the this compound structure to improve potency and selectivity. This will be driven by detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the three main components of the molecule—the quinazolinone core, the N1-phenyl ring, and the C2-cycloheptyl group—researchers can probe how each part contributes to biological activity.

For instance, adding various substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring or altering the size and nature of the aliphatic group at the C2-position can significantly impact target binding and efficacy. nih.govnih.gov Insights from initial biological screenings will guide these synthetic efforts, allowing for the targeted creation of new molecules with optimized pharmacological profiles. nih.gov

Advanced Computational Design and Optimization Strategies

Computational tools are indispensable for modern drug discovery and will be central to optimizing this quinazolinone scaffold. nih.govacs.org Molecular docking studies can predict how this compound and its proposed analogues bind to the active sites of various target proteins, such as EGFR or tubulin. nih.govacs.orgmdpi.com This provides a molecular-level understanding of the interactions driving biological activity and helps in designing more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structures of a series of analogues and their observed biological activities. nih.govacs.org These models can then be used to predict the potency of virtual compounds before they are synthesized, streamlining the optimization process. nih.govacs.org Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing deeper insights for lead optimization. nih.govmdpi.com

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., material science, catalysis)

The utility of the quinazolinone framework is not limited to medicine. Research indicates that these compounds can be used in the preparation of functional materials. nih.gov The rigid, heterocyclic structure of this compound may impart interesting photophysical properties, suggesting potential applications in organic electronics or as fluorescent probes. Future studies could explore its use as a component in organic light-emitting diodes (OLEDs) or as a sensor for specific analytes.

In catalysis, the nitrogen atoms within the quinazolinone ring can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the development of novel, recyclable catalysts for organic synthesis. frontiersin.orgbohrium.com

Development of Multi-target Directed Ligands based on the this compound Scaffold

Complex multifactorial diseases like cancer and Alzheimer's often require therapies that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The development of multi-target directed ligands (MTDLs) from a single chemical scaffold is a highly promising therapeutic strategy. mdpi.comresearchgate.net The quinazoline (B50416) core is recognized as an excellent scaffold for designing such agents. mdpi.comresearchgate.net

Future research could focus on using this compound as a starting point for creating MTDLs. By strategically hybridizing its structure with other known pharmacophores, it may be possible to design a single molecule that, for example, inhibits both a key kinase and tubulin polymerization in cancer, or both cholinesterase and BACE-1 in Alzheimer's disease. mdpi.comnih.govnih.gov This approach could lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.